N6-Ethenoadenine
Overview
Description
1,N6-Ethenoadenine (also known as epsilonA) is a tricyclic derivative of adenine. An ethylene bridge connects the amine group to the adjacent carbon on the six-member ring, adding another five-membered ring . This modification can occur as a mutation of DNA, and when it does, it’s referred to as an etheno (ε) DNA adduct .
Synthesis Analysis
1,N6-Ethenoadenine can be formed through the reaction of adenine with chloroacetaldehyde and 1,3-bis (2-chloroethyl)-1-nitrosourea (BCNU) . Another method of production is via the cyclisation of N6-hydroxyethyladenine with DIAD and triphenylphosphine in the Mitsunobu reaction in a THF/MeCN solvent or by reacting with SOCl2 .Molecular Structure Analysis
The molecular structure of 1,N6-Ethenoadenine has been studied using X-ray diffraction . The structure reveals a tricyclic derivative of adenine, where an ethylene bridge connects the amine group to the adjacent carbon on the six-member ring, forming an additional five-membered ring .Chemical Reactions Analysis
1,N6-Ethenoadenine is generated by the reaction of adenine with vinyl chloride or lipid peroxidation products . The reaction leads to the formation of a DNA adduct, which can cause mutations .Physical And Chemical Properties Analysis
1,N6-Ethenoadenine has a chemical formula of C7H7N5 and a molar mass of 159.15 g/mol . It is a tricyclic derivative of adenine .Scientific Research Applications
Application in Cancer Research
- Scientific Field: Cancer Research
- Summary of the Application: The role of oxidative stress and lipid peroxidation (LPO) in the pathogenesis of lung cancer was assessed by measuring the levels of εA and 3, N4 -ethenocytosine (εC) in the DNA .
- Methods of Application: The levels of εA and εC in the DNA were measured by immunoaffinity/ 32 P postlabeling . The capacity for εA and εC repair was also measured in normal and tumor lung tissues, as well as in blood leukocytes of lung cancer patients .
Application in DNA Repair Research
- Scientific Field: DNA Repair Research
- Summary of the Application: The repair aspect of εA by the 2-oxoglutarate/Fe (II)-dependent AlkB family enzymes was considered .
- Methods of Application: εA repair across 16 possible sequence contexts (5′/3′ flanking base to εA varied as G/A/T/C) was investigated .
- Results or Outcomes: The results revealed that repair efficiency is altered according to sequence, enzyme, and strand context (ss- versus ds-DNA) .
Future Directions
properties
IUPAC Name |
N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]dodecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H55NO16/c1-2-3-4-5-6-7-8-9-10-11-34(48)45-23-12-15-27-26(18-23)41(55)61-44(27)28-16-13-24(56-42-39(53)37(51)35(49)32(21-46)59-42)19-30(28)58-31-20-25(14-17-29(31)44)57-43-40(54)38(52)36(50)33(22-47)60-43/h12-20,32-33,35-40,42-43,46-47,49-54H,2-11,21-22H2,1H3,(H,45,48)/t32-,33-,35+,36+,37+,38+,39-,40-,42-,43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIWIQKBDGZFQR-PIVCGYGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H55NO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595372 | |
Record name | N-[3',6'-Bis(beta-D-galactopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl]dodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Ethenoadenine | |
CAS RN |
138777-25-0 | |
Record name | N-[3',6'-Bis(beta-D-galactopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl]dodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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